2-Amino-3-Fluoro-4-methylpyridine
Overview
Description
“2-Amino-3-Fluoro-4-methylpyridine” is a chemical compound belonging to the class of pyridines. It has a CAS Number of 1003710-35-7 and a molecular weight of 126.13 . It is also known as AFMP.
Synthesis Analysis
The synthesis of “2-Amino-3-Fluoro-4-methylpyridine” involves various methods. For instance, 2-Amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Baltz-Schiemann technique . Another method involves reacting 2-amino-3-methylpyridine with 40% fluoroboric acid .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-Fluoro-4-methylpyridine” is C6H7FN2.
Chemical Reactions Analysis
“2-Amino-3-Fluoro-4-methylpyridine” is a useful reactant in the synthesis of phenylsulfonamidomethylbenzamides, oxopyridopyrrolopyrazinyacetamides, carbamoylalkylthiophenylmethylpicolinamides, and benzylthiotriazolylpyridines . These compounds exhibit SAR and kappa opioid receptor agonistic and antagonistic activity .
Physical And Chemical Properties Analysis
The physical form of “2-Amino-3-Fluoro-4-methylpyridine” is solid and it should be stored in a refrigerator .
Scientific Research Applications
Efficient Pyridinylmethyl Functionalization
2-Fluoro-4-methylpyridine has been functionalized efficiently into a novel alkylating agent used for the synthesis of cognition-enhancing drug candidates. This process, adaptable for large-scale synthesis, demonstrates the compound's potential in drug development (Pesti et al., 2000).
Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate
Another application involves the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of reactions. This showcases the compound's utility in synthetic organic chemistry and its potential as a building block for various chemical entities (Shi Qunfeng et al., 2012).
Antibacterial Agents Development
In the development of antibacterial agents, modifications of pyridonecarboxylic acids with amino- and hydroxy-substituted cyclic amino groups have been explored. These modifications have led to compounds with notable antibacterial activity, highlighting the potential of 2-Amino-3-Fluoro-4-methylpyridine derivatives in antibiotic development (Egawa et al., 1984).
Corrosion Inhibition
The compound has been investigated for its corrosion inhibition properties on mild steel in acidic solutions. The study showed that it effectively increases the polarization resistance, suggesting its application in materials science, particularly in protecting metals against corrosion (Mert et al., 2014).
Potentiation of Synaptic and Neuromuscular Transmission
Aminopyridines, including 2-Amino-3-Fluoro-4-methylpyridine analogs, have been found to potentiate synaptic and neuromuscular transmission by targeting voltage-activated calcium channel β subunits. This suggests their potential use in treating neurological conditions by enhancing neuromuscular function (Wu et al., 2009).
Photochemical Dimerization
The photochemical properties of 2-Aminopyridines have been studied, revealing their ability to undergo dimerization upon ultraviolet irradiation. This property could be leveraged in designing light-responsive materials or in photopharmacology, where drug activity is controlled by light (Taylor & Kan, 1963).
Safety And Hazards
Future Directions
Fluoropyridines, including “2-Amino-3-Fluoro-4-methylpyridine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .
properties
IUPAC Name |
3-fluoro-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRCETURKYMUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-Fluoro-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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